molecular formula C14H15FN2 B2590276 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 116207-64-8

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B2590276
CAS No.: 116207-64-8
M. Wt: 230.286
InChI Key: ACOCWQHAGYYMMP-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C14H15FN2 and a molecular weight of 230.28 g/mol It is a derivative of acridine, a heterocyclic organic compound, and features a fluorine atom at the 6th position and a methyl group at the 7th position on the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-7-methylacridine and suitable amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine include:

    Acridine: The parent compound, known for its use in dyes and antiseptics.

    9-Aminoacridine: A derivative with applications in microbiology and as a DNA intercalator.

    6-Fluoroacridine:

Uniqueness

What sets this compound apart is its unique combination of a fluorine atom and a methyl group on the acridine ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOCWQHAGYYMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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